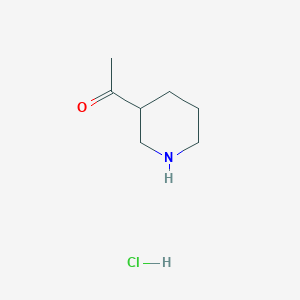

1-Piperidin-3-Yl-Ethanone Hydrochloride

Descripción general

Descripción

1-Piperidin-3-Yl-Ethanone Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is widely used in organic synthesis and pharmaceutical research due to its versatile chemical properties and biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidin-3-Yl-Ethanone Hydrochloride typically involves the reaction of piperidine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound .

Análisis De Reacciones Químicas

Types of Reactions

1-Piperidin-3-Yl-Ethanone Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structural properties allow for modifications that lead to various derivatives with enhanced biological activity.

Biology

- Enzyme Inhibition Studies : 1-Piperidin-3-Yl-Ethanone Hydrochloride has been identified as an effective inhibitor of cholinesterases, which are enzymes involved in neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

- Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. The mechanism involves alterations in mitochondrial membrane potential and activation of caspases.

Medicine

- Pharmaceutical Applications : The compound is explored for its analgesic, anti-inflammatory, and antipsychotic properties. It acts as a precursor in the synthesis of drugs targeting various neurological and psychiatric disorders .

- Antiviral and Antimalarial Effects : Derivatives of piperidine, including this compound, have shown promise in virology and parasitology by disrupting critical biological processes in pathogens.

Table 1: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Key intermediate for pharmaceuticals |

| Biology | Enzyme inhibition | Effective against cholinesterases |

| Induction of apoptosis | Demonstrated efficacy in cancer cell lines | |

| Medicine | Precursor for analgesics | Targeting pain relief and inflammation |

| Antiviral and antimalarial applications | Disrupts biological processes in pathogens |

Case Study 1: Enzyme Interaction

A study investigated the inhibitory effects of this compound on acetylcholinesterase activity. The results indicated significant inhibition, suggesting therapeutic potential for conditions like Alzheimer's disease where cholinergic signaling is disrupted.

Case Study 2: Cancer Cell Line Studies

In vitro experiments on various cancer cell lines demonstrated that treatment with this compound led to a marked reduction in cell viability through apoptosis induction. The study highlighted the compound's ability to alter mitochondrial functions and activate apoptotic pathways.

Mecanismo De Acción

The mechanism of action of 1-Piperidin-3-Yl-Ethanone Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can act as a ligand for certain receptors, influencing cellular signaling pathways and physiological responses .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Phenyl-2-(piperidin-1-yl)ethanone Hydrochloride

- 1-(Piperidin-4-ylcarbonyl)piperidine Hydrochloride

- 1-(Piperidin-3-ylmethyl)piperidine Dihydrochloride Hydrate

Uniqueness

1-Piperidin-3-Yl-Ethanone Hydrochloride is unique due to its specific structural features and reactivity. Its piperidine ring and ethanone moiety confer distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous in various applications .

Actividad Biológica

Overview

1-Piperidin-3-Yl-Ethanone Hydrochloride (CAS No. 89895-05-6) is a piperidine derivative that has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This compound is essential in the synthesis of various medicinal agents and serves as a building block in organic chemistry. Its structure consists of a piperidine ring, which contributes to its interaction with biological targets, making it significant in drug development and pharmacological studies.

Target Interactions

this compound interacts with several biological targets, including enzymes and receptors. Notably, it has been identified as an inhibitor of cholinesterases, enzymes involved in neurotransmission, which suggests potential applications in treating neurological disorders. Additionally, it may act on histamine H3 and Sigma-1 receptors, influencing various signaling pathways.

Biochemical Pathways

The compound is involved in numerous biochemical pathways. For instance, it can modulate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. By binding to specific enzymes or receptors, it alters their activity, leading to therapeutic effects.

Pharmacological Properties

This compound exhibits a range of pharmacological activities:

- Antimicrobial Activity : Some studies suggest that piperidine derivatives possess antimicrobial properties, potentially effective against various pathogens.

- Analgesic and Anti-inflammatory Effects : The compound has been investigated for its analgesic and anti-inflammatory properties, indicating its potential use in pain management therapies.

- Cytotoxic Effects : Research has shown that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Study on Antimycobacterial Activity

A study evaluated 1-(Piperidin-3-yl)thymine amides as inhibitors of Mycobacterium tuberculosis. The results indicated that modifications to the piperidine structure could enhance antimicrobial activity against this pathogen, showcasing the versatility of piperidine derivatives in drug design .

In Vivo Animal Model Studies

In animal models, varying dosages of this compound demonstrated different biological responses. At lower doses, beneficial effects such as modulation of signaling pathways were observed, while higher doses showed cytotoxic effects on tumor cells .

Cellular Effects

The compound influences various cellular processes by altering gene expression and cellular metabolism. It has been reported to affect cell signaling pathways significantly, impacting cellular functions and survival rates in different cell types.

Molecular Mechanism

The molecular mechanism involves binding to active sites on enzymes or receptors, inhibiting their function. For example, it can inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts—an important mechanism for enhancing neurotransmission.

Chemical Reactions

This compound participates in several chemical reactions:

| Type of Reaction | Products Formed | Reagents |

|---|---|---|

| Oxidation | Ketones or carboxylic acids | Potassium permanganate |

| Reduction | Alcohols | Sodium borohydride |

| Substitution | Various substituted piperidine derivatives | Halogenating agents like thionyl chloride |

Propiedades

IUPAC Name |

1-piperidin-3-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-6(9)7-3-2-4-8-5-7;/h7-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUKURXHHTZTMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89895-05-6 | |

| Record name | Ethanone, 1-(3-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89895-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.